molecular formula C17H12FN5O3 B2966369 9-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-03-4

9-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2966369
CAS No.: 869069-03-4
M. Wt: 353.313
InChI Key: JGWZXCPOWBYANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine-based compound offered for research purposes. As part of the purine-6-carboxamide family, which shares a common molecular scaffold, this compound is of significant interest in early-stage drug discovery and chemical biology. Purine derivatives are known to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs), which are a major family of proteins targeted by many therapeutic drugs . Specifically, purine-core structures are frequently investigated as modulators of enzymes like bacterial Mur ligases (MurC-MurF), which are essential for peptidoglycan biosynthesis in bacterial cell walls and are promising targets for novel anti-tuberculosis agents . The structural features of this compound—including the 4-fluorophenyl and 5-methylfuran-2-yl substituents—suggest potential for diverse receptor interactions and mechanism-of-action studies. Researchers may utilize this compound as a chemical tool for probing enzyme function, screening for antimicrobial activity, or as a building block in the development of novel inhibitors. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

9-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O3/c1-8-2-7-11(26-8)15-20-12(14(19)24)13-16(22-15)23(17(25)21-13)10-5-3-9(18)4-6-10/h2-7H,1H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWZXCPOWBYANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-fluorophenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a derivative of purine that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H16_{16}F1_{1}N3_{3}O3_{3}
  • Molecular Weight : 341.32 g/mol

IUPAC Name

The IUPAC name for this compound is:

9 4 fluorophenyl 2 5 methylfuran 2 yl 8 oxo 8 9 dihydro 7H purine 6 carboxamide\text{9 4 fluorophenyl 2 5 methylfuran 2 yl 8 oxo 8 9 dihydro 7H purine 6 carboxamide}

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, particularly Mur enzymes, which are crucial for the survival of pathogenic bacteria .
  • Antimicrobial Activity : Preliminary studies suggest that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Antitumor Properties : There is evidence to suggest that the compound may have antitumor effects, potentially inhibiting cancer cell proliferation through various pathways .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against E. coli and S. aureus, with some derivatives showing MIC values lower than those of standard antibiotics .
  • Cancer Cell Proliferation : In vitro assays indicated that the compound could inhibit the proliferation of specific cancer cell lines, such as those with BRCA mutations, suggesting potential for further development in oncology .

Research Findings

StudyFindings
Identified as a potent inhibitor of MurB enzyme with binding free energy values indicating strong interactions.
Demonstrated ability to inhibit cancer cell proliferation with low EC50 values in specific cell lines.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., 4-fluorophenyl in the target compound and ): Enhance binding to enzymatic targets by polarizing the aromatic ring .
  • Electron-Donating Groups (e.g., methoxy in ): Improve solubility but may reduce metabolic stability.
  • Steric Modifiers (e.g., bromine in or methylfuran in the target compound): Influence binding pocket accessibility.

Molecular Weight Trends :

  • Compounds with bulkier substituents (e.g., , MW 440.2) may face challenges in bioavailability compared to lighter analogs like (MW 283.29).

Potential Bioactivity

While bioactivity data for the target compound is absent in the evidence, analogs suggest possible applications:

  • Kinase Inhibition : Fluorinated purines (e.g., ) are often explored as ATP-competitive kinase inhibitors due to their structural mimicry of adenine .
  • Antiviral Activity : Purine derivatives with hydrophobic substituents (e.g., bromophenyl in ) may interfere with viral polymerase activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.